Maltopentose -

Maltopentose

Catalog Number: EVT-12598314
CAS Number:
Molecular Formula: C30H52O26
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maltopentose is an oligosaccharide.
Source

Maltopentose is primarily sourced from the enzymatic breakdown of starch, which can be obtained from various plants, particularly cereals such as corn, wheat, and rice. The production process typically involves the use of specific enzymes that cleave the starch into shorter chains of glucose units, including maltopentose .

Classification

In terms of classification, maltopentose falls under the category of oligosaccharides. It is specifically categorized as a maltooligosaccharide due to its composition of glucose monomers linked by α-glycosidic bonds. This classification distinguishes it from other types of carbohydrates such as monosaccharides (single sugar units) and polysaccharides (long chains of sugar units).

Synthesis Analysis

Methods

Maltopentose can be synthesized through various enzymatic methods. The most common approach involves the hydrolysis of starch using specific enzymes such as α-amylase and glucoamylase. These enzymes act on starch granules to produce shorter oligosaccharides, including maltopentose.

Technical Details

The enzymatic synthesis typically requires controlled conditions regarding temperature, pH, and substrate concentration to optimize yield. For instance, α-amylase operates effectively at temperatures between 60°C and 70°C and at a slightly acidic pH (around 5.5) . The process can also involve the use of immobilized enzymes to enhance efficiency and facilitate product recovery.

Molecular Structure Analysis

Data

The compound has a CAS number of 34620-76-3, indicating its unique chemical identity in scientific literature . The molecular structure contributes to its solubility and reactivity in various biochemical processes.

Chemical Reactions Analysis

Reactions

Maltopentose participates in several chemical reactions typical for carbohydrates, including hydrolysis and fermentation. In hydrolysis reactions, maltopentose can be broken down into maltotriose or maltose by the action of specific enzymes such as maltase or glucoamylase.

Technical Details

The hydrolysis reaction can be represented as follows:

Maltopentose+WaterEnzymeMaltotriose+Glucose\text{Maltopentose}+\text{Water}\xrightarrow{\text{Enzyme}}\text{Maltotriose}+\text{Glucose}

This reaction highlights the ability of maltopentose to serve as a substrate for further enzymatic breakdown, making it essential in metabolic pathways.

Mechanism of Action

Process

The mechanism by which maltopentose acts in biological systems primarily involves its role as an energy source or substrate for enzymatic reactions. When consumed or utilized in biochemical assays, maltopentose is hydrolyzed by specific enzymes to release glucose units.

Data

This process is crucial in both metabolic pathways in living organisms and industrial applications where maltopentose is used to produce fermentable sugars for bioethanol production or other bioprocesses .

Physical and Chemical Properties Analysis

Physical Properties

Maltopentose appears as a white to off-white powder with high solubility in water. It typically has a sweet taste due to the presence of glucose units.

Chemical Properties

  • Molecular Weight: 828.72 g/mol
  • Solubility: Highly soluble in water.
  • Stability: Stable under recommended storage conditions (>2 years) at ambient temperature .
  • Reactivity: Reacts with reducing agents and can undergo Maillard reactions when heated with amino compounds.
Applications

Scientific Uses

Maltopentose is widely used in scientific research and industrial applications:

  • Biochemical Assays: It serves as a substrate for enzyme activity assays, particularly for amylases .
  • Food Industry: Used as a sweetener or carbohydrate source in food formulations.
  • Fermentation Processes: Acts as a fermentable sugar in the production of biofuels and other bioproducts .
Chemical Identity and Properties of Maltopentaose

Maltopentaose (C₃₀H₅₂O₂₆; MW 828.72 g·mol⁻¹), also termed amylopentaose, is a linear oligosaccharide composed of five α-D-glucose units connected exclusively by α-1,4-glycosidic linkages. As a member of the maltooligosaccharide (MOS) family (DP 3–10), it exhibits characteristic reducing properties due to its free anomeric carbon. Its CAS Registry Number is 34620-76-3 [1] [8].

Physicochemical Properties

Maltopentaose displays moderate water solubility (228 g·L⁻¹ at 25°C), significantly lower than smaller MOS like maltotriose (554 g·L⁻¹) but higher than longer chains like maltooctaose (307 g·L⁻¹). This nonlinear solubility profile stems from the balance between hydrophilic hydroxyl groups and hydrophobic interactions in the glucan chain. Key properties include:

  • Low sweetness intensity: ~20% relative to sucrose, making it suitable for low-sweetness formulations [1].
  • Hygroscopicity: High water-holding capacity stabilizes moisture in food matrices [1].
  • Thermal stability: Decomposes above 200°C without melting, enabling high-temperature processing [8].
  • Reducing power: DE value ~35, intermediate between maltose (DE 52) and maltoheptaose (DE 25) [1].

Properties

Product Name

Maltopentose

IUPAC Name

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2

InChI Key

FTNIPWXXIGNQQF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O

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